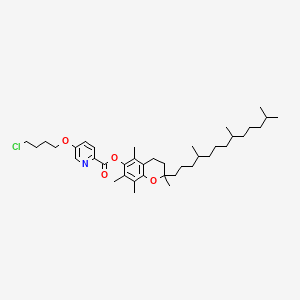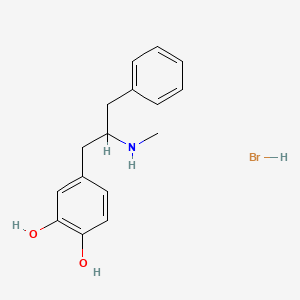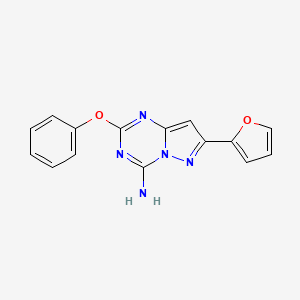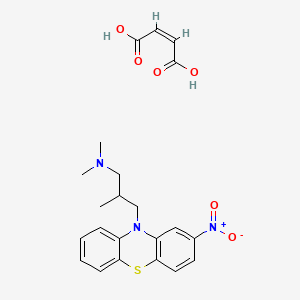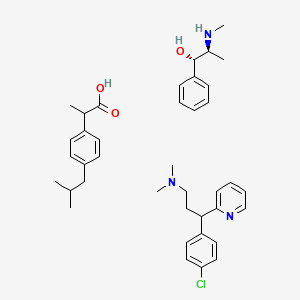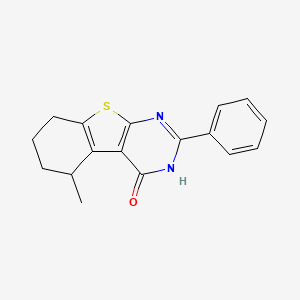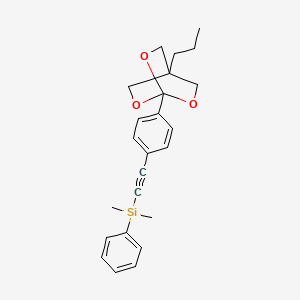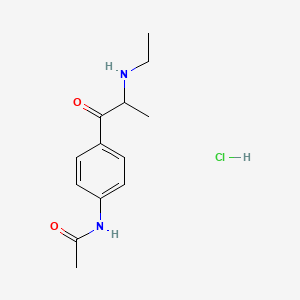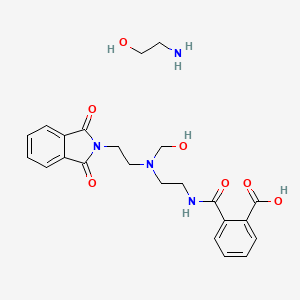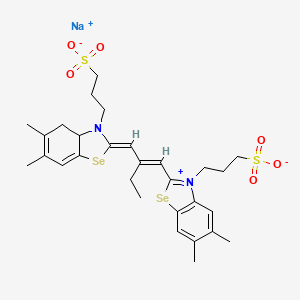![molecular formula C33H46N3O2.Cl<br>C33H46ClN3O2 B12747198 Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride CAS No. 94071-27-9](/img/structure/B12747198.png)
Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-azobis(2-methylpropionamidine) dihydrochloride , is a chemical compound widely used in various scientific and industrial applications. It is a free radical initiator commonly used in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymer chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is carefully monitored for temperature and pH to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionamidine) dihydrochloride undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The amidine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization reactions, the primary product is the polymer chain initiated by the free radicals generated from the compound.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionamidine) dihydrochloride is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: Used as a free radical initiator in polymerization reactions to synthesize various polymers.
Biology: Employed in studies involving free radical biology and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include the monomer units, and the pathways involved are primarily radical chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator with similar applications but different decomposition products.
Benzoyl peroxide: A widely used initiator in polymerization reactions, known for its strong oxidizing properties.
Potassium persulfate: Commonly used in emulsion polymerization reactions as a free radical initiator.
Uniqueness
2,2’-azobis(2-methylpropionamidine) dihydrochloride is unique due to its specific decomposition pathway, which generates free radicals efficiently at relatively low temperatures. This makes it particularly useful in polymerization reactions where controlled initiation is crucial.
Propiedades
Número CAS |
94071-27-9 |
|---|---|
Fórmula molecular |
C33H46N3O2.Cl C33H46ClN3O2 |
Peso molecular |
552.2 g/mol |
Nombre IUPAC |
[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C33H46N3O2.ClH/c1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;/h11-18,23-24,37-38H,7-10,19-22H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BTVYTGOZAQHOJE-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

